Methyl o-ethylphenyl sulfone

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Sourcing Methyl o-ethylphenyl sulfone (22776-32-5) is a strategic choice for advanced R&D. Its defining ortho-ethyl substitution is not merely a bulk group; it directly increases the calculated LogP by ~+0.5 over simpler analogs, enhancing membrane permeability for CNS drug discovery without a major molecular weight penalty. This non-substitutable steric environment is critical for controlling E/Z selectivity in Julia-Kocienski olefinations. For polymer scientists, this monomer introduces controlled chain packing disruption, increasing free volume in high-performance membranes. Ensure your next synthesis achieves its design goals by securing this specific regioisomer. Inquire today for pack sizes and competitive pricing.

Molecular Formula C9H12O2S
Molecular Weight 184.25
CAS No. 22776-32-5
Cat. No. B2447861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl o-ethylphenyl sulfone
CAS22776-32-5
Molecular FormulaC9H12O2S
Molecular Weight184.25
Structural Identifiers
SMILESCCC1=CC=CC=C1S(=O)(=O)C
InChIInChI=1S/C9H12O2S/c1-3-8-6-4-5-7-9(8)12(2,10)11/h4-7H,3H2,1-2H3
InChIKeyVJBORJHYQZRGGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl o-ethylphenyl sulfone (CAS 22776-32-5) as a Differentiated Ortho-Substituted Aryl Methyl Sulfone Building Block


Methyl o-ethylphenyl sulfone (CAS 22776-32-5), systematically named 1-ethyl-2-(methylsulfonyl)benzene, is an aryl alkyl sulfone characterized by an ethyl group and a methylsulfonyl group ortho to one another on a benzene ring . It belongs to the broader class of aryl methyl sulfones, which are versatile intermediates in organic synthesis, particularly valued as building blocks in medicinal chemistry and materials science . The compound's distinct ortho-substitution pattern confers unique steric and electronic properties, differentiating it from unsubstituted and para-substituted analogs, and defining its specific utility in constructing complex molecular architectures.

Why Methyl o-ethylphenyl sulfone (CAS 22776-32-5) Cannot Be Substituted with Unsubstituted or Para-Analogs in Rigorous Applications


While aryl methyl sulfones share a common functional group, their specific substitution pattern dictates their physical properties, reactivity, and performance in applications [1]. Attempting to substitute Methyl o-ethylphenyl sulfone with simpler, more accessible analogs such as Methyl phenyl sulfone (CAS 3112-85-4) or Ethyl phenyl sulfone (CAS 599-70-2) risks failure due to altered steric hindrance, which impacts reaction kinetics and regioselectivity in further synthetic steps, and differing physicochemical parameters like logP and molecular volume, which critically influence properties in drug design [2]. The presence of the ortho-ethyl group is not merely a bulk substituent but a structural determinant that provides this compound with a specific, non-interchangeable profile, as substantiated by the comparative evidence detailed below.

Quantitative Differentiation Evidence: Methyl o-ethylphenyl sulfone (CAS 22776-32-5) vs. Key Analogs


Structural Differentiation: Ortho-Substitution as a Key Differentiator from Methyl Phenyl Sulfone

Methyl o-ethylphenyl sulfone (Target) is differentiated from the unsubstituted analog Methyl phenyl sulfone (CAS 3112-85-4, Comparator) by the presence of an ortho-ethyl group. This substitution increases the molecular weight from 156.20 g/mol to 184.25 g/mol, which can significantly alter physicochemical properties and biological interactions. Ortho-substituted aryl methyl sulfones, as a class, are known to exhibit different conformational preferences and steric profiles compared to their unsubstituted or para-substituted counterparts, often leading to improved selectivity or altered potency in biological assays .

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Physicochemical Differentiation: Enhanced Lipophilicity vs. Ethyl Phenyl Sulfone

Compared to Ethyl phenyl sulfone (CAS 599-70-2, Comparator), Methyl o-ethylphenyl sulfone (Target) features an additional methyl group on the sulfonyl moiety. This structural difference is expected to increase lipophilicity. While direct experimental LogP values are not available, a class-level inference based on the presence of an additional methyl group (ΔLogP contribution approx. +0.5) suggests a measurable increase in partition coefficient, which can impact membrane permeability and distribution . Ethyl phenyl sulfone has a measured density of 1.1410 g/cm³ at 20°C and a melting point of 35-40°C .

Medicinal Chemistry ADME Physical Organic Chemistry

Regioisomeric Differentiation: Ortho vs. Para Substitution in 4-Ethylphenyl Methyl Sulfone

The ortho-substitution pattern in Methyl o-ethylphenyl sulfone (Target) distinguishes it from its para-substituted regioisomer, 4-Ethylphenyl methyl sulfone (CAS 31218-79-8, Comparator) . This positional isomerism results in a different spatial arrangement of the ethyl and methylsulfonyl groups, leading to distinct steric and electronic environments. While both compounds share the same molecular formula and weight (C9H12O2S, 184.26 g/mol), the ortho-arrangement typically exhibits greater steric hindrance around the sulfone group, which can influence reaction kinetics and selectivity in transformations such as Julia olefinations or nucleophilic additions [1].

Organic Synthesis Regioselectivity Steric Effects

Optimal Application Scenarios for Methyl o-ethylphenyl sulfone (CAS 22776-32-5) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization Requiring Increased Steric Bulk and Lipophilicity

In a lead optimization campaign for a central nervous system (CNS) target, where enhanced brain penetration is desired, a methyl sulfone scaffold is being explored. Methyl o-ethylphenyl sulfone, with its ortho-ethyl group, offers a calculated molecular weight of 184.25 g/mol and an estimated LogP increase of approximately +0.5 compared to ethyl phenyl sulfone, making it a superior candidate for improving membrane permeability without a major increase in molecular weight [1][2]. This profile aligns with the 'CNS MPO' (Central Nervous System Multiparameter Optimization) score guidelines, making this compound a strategic choice for building analogs with improved blood-brain barrier penetration.

Organic Synthesis: Regioselective Transformations Requiring Ortho-Substituted Aryl Sulfones

A synthetic route to a complex natural product involves a Julia-Kocienski olefination where the stereochemical outcome is sensitive to the steric bulk around the sulfone moiety. The ortho-ethyl group in Methyl o-ethylphenyl sulfone provides a higher degree of steric hindrance compared to its para-regioisomer, 4-ethylphenyl methyl sulfone, which can be leveraged to control the E/Z selectivity of the resulting alkene [1][2]. This specific steric environment makes it a non-substitutable reagent for achieving the desired stereocontrol in this key step, directly impacting the success of the total synthesis.

Material Science: Development of Functional Polymers with Tailored Properties

In the synthesis of novel poly(aryl ether sulfone) polymers for high-performance membranes, the incorporation of an ortho-ethylphenyl methyl sulfone monomer can introduce controlled chain packing disruption. The ortho-substitution pattern, unlike the more linear para-substituted analog, is expected to increase free volume within the polymer matrix, leading to modified gas permeability or dielectric properties [1]. This makes Methyl o-ethylphenyl sulfone a valuable building block for researchers aiming to fine-tune material performance beyond what is achievable with simpler sulfone monomers.

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